molecular formula C13H19N7O2 B3012341 7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 1351602-75-9

7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Cat. No. B3012341
CAS RN: 1351602-75-9
M. Wt: 305.342
InChI Key: IWBDVIZJLMQOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine" is a heterocyclic molecule that features several key structural motifs, including a morpholine ring, a triazolopyrimidine core, and a tetrahydrofuran moiety. These structural elements are commonly found in compounds with potential biological activities, such as antitumor and antimicrobial properties.

Synthesis Analysis

The synthesis of related morpholine-based heterocycles has been explored in various studies. For instance, a series of morpholinylchalcones were synthesized and used as precursors for constructing pyrido[2,3-d]pyrimidin-4(1H)-ones, which were further reacted to yield triazolopyrimidinones . Another study investigated the synthesis of triazolopyridazines by reacting secondary amines with trichloropyridazine, leading to disubstituted and monosubstituted products . Additionally, novel triazolo[1,5-a]pyrimidine derivatives were synthesized from morpholinone amine, demonstrating the versatility of morpholine in constructing complex heterocycles . A method for synthesizing pyrido[3,4-d]pyrimidines by condensation of a piperidine derivative with morpholine-4-carboxamidine was also reported .

Molecular Structure Analysis

The molecular structure of morpholine-based heterocycles is characterized by the presence of nitrogen atoms within the rings, which can participate in hydrogen bonding and contribute to the molecule's biological activity. The spectral data, including IR, 1H NMR, 13C NMR, and mass spectroscopy, are typically used to confirm the structures of these synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of morpholine-based heterocycles often involves the formation of new rings through cyclization reactions. For example, the reaction of morpholinylchalcones with amino-thiouracil led to the formation of pyrido[2,3-d]pyrimidinones . In another case, hydrazino-pyridazine was cyclized with formic acid to yield triazolopyridazine . These reactions demonstrate the potential of morpholine derivatives to undergo various chemical transformations to yield biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine-based heterocycles, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups can affect these properties and, consequently, the compound's biological activity. For instance, the antimicrobial activity of triazolo[1,5-a]pyrimidine derivatives was evaluated against various bacterial and fungal strains, with some compounds showing significant activity . The antitumor activity of synthesized compounds was also assessed, revealing promising activities against human lung cancer and hepatocellular carcinoma cell lines .

Scientific Research Applications

Antitumor Applications

A series of morpholinylchalcones derivatives was synthesized, including structures related to "7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine", which were evaluated for their antitumor activity. Compounds synthesized exhibited promising activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Notably, compounds showed significant IC50 values, indicating their potential as antitumor agents. Moreover, computational studies supported the biological activity results, highlighting the compounds' promising applications in cancer research (Muhammad et al., 2017).

Antimicrobial Activities

The antimicrobial potential of novel synthesized compounds, including those structurally related to "7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine", was investigated. These studies revealed that certain derivatives possess good or moderate activities against test microorganisms, underscoring their potential in addressing microbial resistance (Bektaş et al., 2010).

Antihypertensive Properties

Research also explored the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing at position 2 morpholine, piperidine, or piperazine moieties, including structures analogous to the compound . These studies aimed to assess the antihypertensive activity of the synthesized compounds, with several showing promising results. This line of investigation provides a foundation for the development of new antihypertensive drugs (Bayomi et al., 1999).

properties

IUPAC Name

7-morpholin-4-yl-N-(oxolan-2-ylmethyl)-2H-triazolo[4,5-d]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O2/c1-2-9(22-5-1)8-14-13-15-11-10(17-19-18-11)12(16-13)20-3-6-21-7-4-20/h9H,1-8H2,(H2,14,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBDVIZJLMQOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC3=NNN=C3C(=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.